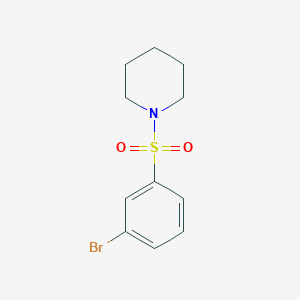

1-(3-Bromophenylsulfonyl)piperidine

Vue d'ensemble

Description

“1-(3-Bromophenylsulfonyl)piperidine” is a compound with the CAS Number: 871269-12-4 . It has a molecular weight of 304.21 and its IUPAC name is 1-[(3-bromophenyl)sulfonyl]piperidine .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-(3-Bromophenylsulfonyl)piperidine”, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . For instance, piperidine synthesis can occur through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .

Chemical Reactions Analysis

Piperidine, a key component in “1-(3-Bromophenylsulfonyl)piperidine”, is known to convert ketones to enamines . It can also be converted to N-chloropiperidine, a chloramine with the formula C5H10NCl, upon treatment with calcium hypochlorite .

Physical And Chemical Properties Analysis

The compound “1-(3-Bromophenylsulfonyl)piperidine” is a solid at room temperature . It has a density of 1.513g/cm3 and a storage temperature of 2-8°C . Unfortunately, the boiling point and melting point are not available.

Applications De Recherche Scientifique

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The sulfonyl group in 1-(3-Bromophenylsulfonyl)piperidine can act as a leaving group in chemical reactions, allowing for the introduction of various nucleophiles. This reactivity is exploited in synthesizing bioactive molecules, including potential treatments for neurological disorders like Alzheimer’s disease .

Development of Multi-Targeted Alzheimer’s Disease Treatment

The compound’s structural features make it suitable for creating derivatives with antiaggregatory and antioxidant effects, which are beneficial in multi-targeted approaches to Alzheimer’s disease treatment . By modifying the piperidine ring or the bromophenylsulfonyl moiety, researchers can design novel compounds that may inhibit the progression of Alzheimer’s disease.

Creation of Chalcone Analogues for Anticancer Research

Chalcones are a class of compounds with noted anticancer properties. 1-(3-Bromophenylsulfonyl)piperidine can be used to synthesize piperidine-fused chalcone analogues, which may exhibit enhanced anticancer activity due to the presence of the piperidine moiety .

Chemical Intermediate in Organic Synthesis

As a chemical intermediate, 1-(3-Bromophenylsulfonyl)piperidine is valuable in organic synthesis. Its reactive sites enable it to undergo various transformations, such as cyclization and amination, leading to a wide range of complex organic molecules .

Pharmacological Research

The bromophenylsulfonyl group in the compound can be utilized to develop pharmacologically active molecules. Its incorporation into new drugs can potentially improve their pharmacokinetic properties, such as solubility and membrane permeability .

Material Science Applications

In material science, the compound can be used to modify the surface properties of materials. For instance, it can be grafted onto polymers to alter their interaction with other substances, which is crucial in creating specialized coatings or adhesives .

Mécanisme D'action

While the specific mechanism of action for “1-(3-Bromophenylsulfonyl)piperidine” is not available, piperidine derivatives have been found to have various physiological activities. For instance, piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .

Safety and Hazards

The compound “1-(3-Bromophenylsulfonyl)piperidine” is known to cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding release to the environment .

Orientations Futures

Piperidine derivatives, including “1-(3-Bromophenylsulfonyl)piperidine”, have significant potential in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on improving the synthesis process and exploring the potential therapeutic applications of “1-(3-Bromophenylsulfonyl)piperidine” and other piperidine derivatives.

Propriétés

IUPAC Name |

1-(3-bromophenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-10-5-4-6-11(9-10)16(14,15)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWHLKYMEKGKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428437 | |

| Record name | 1-(3-Bromophenylsulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenylsulfonyl)piperidine | |

CAS RN |

871269-12-4 | |

| Record name | 1-(3-Bromophenylsulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1277346.png)

![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)

![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)